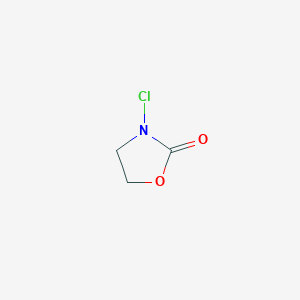

2-Oxazolidinone, 3-chloro-

Description

Contextualization within the Oxazolidinone Compound Class

Oxazolidinones are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. nih.gov The 2-oxazolidinone (B127357) structure, in particular, has been the subject of extensive investigation due to its presence in a number of medicinally important compounds. nih.gov These compounds are characterized by a carbonyl group at the second position of the oxazolidine (B1195125) ring. nih.govwikipedia.org

3-Chloro-2-oxazolidinone is a distinct member of this family, distinguished by the presence of a chlorine atom attached to the nitrogen at the 3-position. nih.gov This seemingly simple substitution has profound implications for the compound's chemical reactivity, rendering the N-Cl bond susceptible to a variety of transformations and making it a highly valuable synthon in organic chemistry.

Historical Development and Evolution of Synthetic Methodologies for Oxazolidinones

The synthesis of the oxazolidinone ring system has a rich history, with methods evolving from classical condensation reactions to more sophisticated and stereoselective approaches. Early syntheses often involved the reaction of amino alcohols with phosgene (B1210022) or its derivatives. nih.gov Another traditional route involves the condensation of 2-aminoalcohols with aldehydes and ketones, a method first reported in the 1800s. wikipedia.org

Over the years, a multitude of synthetic strategies have been developed. These include:

The carbonylation of β-amino alcohols using carbon dioxide or dialkyl carbonates. nih.gov

The cycloaddition reaction of epoxides with isocyanates. nih.gov

Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides. organic-chemistry.org

Three-component reactions of carbon dioxide, epoxides, and amines. rsc.org

Microwave-assisted synthesis from urea (B33335) and ethanolamine (B43304). organic-chemistry.org

More recent advancements have focused on developing catalytic and enantioselective methods to access chiral oxazolidinones, which are crucial for the synthesis of pharmaceuticals. organic-chemistry.orgnih.gov

Significance of 3-Chloro-2-Oxazolidinones as Versatile Chemical Intermediates and Synthons

The strategic placement of the chlorine atom on the nitrogen of the 2-oxazolidinone ring makes 3-chloro-2-oxazolidinones highly valuable intermediates. The N-Cl bond can be readily cleaved and substituted, providing a gateway to a wide array of functionalized oxazolidinone derivatives.

Derivatives of 3-chlorooxazolidin-2-one have been investigated for their potential as antimicrobial agents. nih.gov Research has shown that substitutions at the 4- and 5-positions of the ring can significantly influence their biological activity. nih.gov For instance, the introduction of charged solubilizing groups, such as trialkylammonium moieties, has been shown to dramatically increase antifungal potency while decreasing cytotoxicity. nih.gov

The reactivity of the N-chloro functionality allows for its participation in various reactions, including electrophilic and radical processes, further expanding its synthetic utility. This versatility has cemented the role of 3-chloro-2-oxazolidinones as indispensable tools for medicinal chemists and synthetic organic chemists alike.

Overview of Research Trends and Current Challenges in 3-Chloro-2-Oxazolidinone Chemistry

Current research in the field of 3-chloro-2-oxazolidinone chemistry is multifaceted, with a strong emphasis on the development of novel antimicrobial agents to combat rising drug resistance. nih.govnih.gov A significant trend involves the synthesis of hybrid molecules, where the oxazolidinone core is combined with other pharmacophores to enhance efficacy and broaden the spectrum of activity. nih.gov

Key research areas and challenges include:

Stereoselective Synthesis: The development of efficient and highly stereoselective methods for the synthesis of chiral 3-chloro-2-oxazolidinones remains a key objective.

Novel Applications: Exploring the utility of 3-chloro-2-oxazolidinones in other areas beyond antimicrobials, such as in the development of new catalysts or materials.

Understanding Structure-Activity Relationships: Further elucidation of the relationship between the substitution pattern on the oxazolidinone ring and biological activity is crucial for the rational design of new therapeutic agents. nih.gov

Green Chemistry Approaches: The development of more environmentally benign synthetic routes to 3-chloro-2-oxazolidinones and their derivatives is an ongoing challenge. rsc.org

The continued exploration of the rich chemistry of 3-chloro-2-oxazolidinones promises to yield new and innovative solutions to pressing challenges in medicine and materials science.

Structure

3D Structure

Properties

CAS No. |

33779-50-9 |

|---|---|

Molecular Formula |

C3H4ClNO2 |

Molecular Weight |

121.52 g/mol |

IUPAC Name |

3-chloro-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C3H4ClNO2/c4-5-1-2-7-3(5)6/h1-2H2 |

InChI Key |

QBZXNCTYNYRTIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)N1Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2 Oxazolidinones and Their Precursors

Direct Cyclization Strategies for Oxazolidinone Ring Formation

The construction of the foundational 2-oxazolidinone (B127357) ring can be achieved through several elegant and efficient cyclization strategies.

A well-established and versatile method for synthesizing 2-oxazolidinones involves the reaction of amino alcohols or their derivatives with a carbonyl source. The use of halohydrins, which can be converted to amino alcohols in situ or used to generate key intermediates, is a common approach.

For instance, (S)-epichlorohydrin can be reacted with an appropriate aniline (B41778) derivative, such as 3-fluoro-4-morpholinyl aniline, to form a chlorohydrin intermediate. orientjchem.org This intermediate can then be cyclized to the corresponding oxazolidinone. orientjchem.org Similarly, the reaction of an ethanolamine (B43304) with urea (B33335) at elevated temperatures or with a di-lower-alkyl carbonate in the presence of a strong base also yields the 2-oxazolidinone core. google.com

Another approach involves the use of (2S)-1-amino-3-chloro-2-propanol hydrochloride, derived from (S)-epichlorohydrin, which can be coupled with N-aryl carbamates to directly form N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives. acs.org The reaction of (±)-1-phthalimido-3-chloro-2-propanol with hydrochloric acid can also be used to generate the necessary amino alcohol precursor. google.com

| Starting Material | Reagent(s) | Product | Reference |

| (S)-Epichlorohydrin | 3-Fluoro-4-morpholinyl aniline, Carbonyl diimidazole | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | orientjchem.org |

| Ethanolamine | Urea or Di-lower-alkyl carbonate/strong base | 2-Oxazolidinone | google.com |

| (2S)-1-Amino-3-chloro-2-propanol HCl | N-Aryl carbamates | N-Aryl-5(S)-aminomethyl-2-oxazolidinone | acs.org |

| (±)-1-Phthalimido-3-chloro-2-propanol | Hydrochloric acid | Amino alcohol precursor | google.com |

The use of carbon dioxide (CO2) as a C1 source for the synthesis of oxazolidinones represents a green and attractive alternative to traditional, more hazardous carbonylating agents like phosgene (B1210022). acs.orgnih.gov This method typically involves the reaction of an amino alcohol with CO2 in the presence of a base and an activating agent. acs.orgnih.gov The in-situ generated carbamate (B1207046) is activated by reagents such as diphenylphosphoryl azide (B81097) (DPPA) or thionyl chloride (SOCl2), leading to intramolecular cyclization to form the 2-oxazolidinone. nih.gov

Catalytic systems have also been developed to facilitate the carboxylative cyclization of propargylamines with CO2 under mild conditions, employing palladium or copper catalysts. acs.orgorganic-chemistry.org These reactions can proceed with high efficiency and selectivity. acs.orgorganic-chemistry.org Furthermore, CO2 can be reduced to carbon monoxide (CO) in a two-step cascade process, and the generated CO can then be used in various carbonylation reactions to produce oxazolidinones. nih.gov

| Substrate | Carbonyl Source | Catalyst/Reagent | Product | Reference |

| 1,2-Amino alcohols | Carbon dioxide | Base, DPPA/SOCl2 | 2-Oxazolidinone | acs.orgnih.gov |

| Propargylamines | Carbon dioxide | Palladium or Copper catalyst | Alkylidene-oxazolidinone | acs.orgorganic-chemistry.org |

| Olefins, Alkynes, Aryl halides | Carbon dioxide (reduced to CO) | Copper catalyst | Aldehydes, esters, amides (precursors) | nih.gov |

Isocyanates are highly reactive intermediates that readily undergo cycloaddition reactions to form heterocyclic compounds, including oxazolidinones. The reaction of an epoxide with an isocyanate, such as chlorosulfonyl isocyanate (CSI), can lead to the formation of both oxazolidinones and five-membered cyclic carbonates. nih.gov This reaction is often carried out in a one-pot manner and can be highly efficient. nih.gov

Another strategy involves the reaction of propargylic alcohols with an isocyanate, such as phenyl isocyanate, in the presence of a silver catalyst. organic-chemistry.org This method allows for the Z-selective synthesis of oxazolidin-2-ones. organic-chemistry.org Additionally, nickel-catalyzed cycloaddition of aziridines with isocyanates provides a route to iminooxazolidine derivatives. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Epoxide | Chlorosulfonyl isocyanate | - | Oxazolidinone and Cyclic carbonate | nih.gov |

| Propargylic alcohol | Phenyl isocyanate | Silver acetate/DMAP | Z-Oxazolidin-2-one | organic-chemistry.org |

| Aziridine (B145994) | Isocyanate | Nickel catalyst | Iminooxazolidine | organic-chemistry.org |

For example, a one-pot reaction of chlorosulfonyl isocyanate with epoxides can yield both oxazolidinones and cyclic carbonates in a single step. nih.gov Another efficient one-pot method involves a three-component Mannich reaction followed by cyclization to form the oxazolidinone core. nih.gov Furthermore, a one-pot, two-step transformation combining the carboxylative cyclization of propargylamines with a cross-coupling reaction has been reported for the synthesis of highly substituted alkylidene-oxazolidinones. acs.org

| Strategy | Key Reactants | Key Features | Reference |

| Cycloaddition | Epoxide, Chlorosulfonyl isocyanate | Metal-free, short reaction times | nih.gov |

| Mannich Reaction/Cyclization | Aniline, Formaldehyde, α-Hydroxyketone | Microwave-assisted, efficient | nih.gov |

| Carboxylative Cyclization/Cross-Coupling | Propargylamine, CO2, Coupling partner | Palladium-catalyzed, high substitution | acs.org |

Halogenation and Chloro-Functionalization of Oxazolidinone Scaffolds

Once the oxazolidinone ring has been synthesized, the final step in the formation of 3-chloro-2-oxazolidinone is the direct chlorination of the nitrogen atom.

The introduction of a chlorine atom at the N-3 position of the oxazolidinone ring can be achieved through direct chlorination. This transformation is typically accomplished using a suitable chlorinating agent.

One method involves the use of elemental chlorine in an aqueous medium. google.com Alternatively, N-chlorination can be carried out using mono-, di-, or trichloroisocyanuric acid in an inert organic solvent. google.com These methods provide a direct and effective route to the desired 3-chloro-2-oxazolidinone derivatives.

| Oxazolidinone Substrate | Chlorinating Agent | Solvent | Product | Reference |

| 2-Oxazolidinone | Elemental chlorine | Aqueous medium | 3-Chloro-2-oxazolidinone | google.com |

| 2-Oxazolidinone | Trichloroisocyanuric acid | Inert organic solvent | 3-Chloro-2-oxazolidinone | google.com |

Regioselective Introduction of Chlorine Substituents

The regioselective introduction of a chlorine substituent at the nitrogen atom of the 2-oxazolidinone ring is a critical step in the synthesis of 3-chloro-2-oxazolidinones. This transformation is typically achieved through N-chlorination of a pre-formed 2-oxazolidinone scaffold. The choice of chlorinating agent and reaction conditions is paramount to prevent undesired side reactions, such as chlorination at the carbon backbone of the oxazolidinone ring.

Commonly employed chlorinating agents for this purpose include N-chlorosuccinimide (NCS), tert-butyl hypochlorite, and sodium hypochlorite. The reaction is often carried out in an inert solvent, and the regioselectivity is generally high due to the nucleophilicity of the nitrogen atom within the oxazolidinone ring.

Mechanisms of Chlorination Reactions

The mechanism of N-chlorination of 2-oxazolidinones generally proceeds through a nucleophilic attack of the nitrogen atom on the electrophilic chlorine atom of the chlorinating agent. In the case of reagents like N-chlorosuccinimide, the reaction is believed to proceed via a polar mechanism.

For free-radical halogenations, the mechanism involves three main stages: initiation, propagation, and termination. youtube.com

Initiation: This stage involves the formation of radical species, often initiated by light or heat. For instance, a chlorine molecule can be homolytically cleaved to form two chlorine radicals. youtube.com

Propagation: These are the steps that repeat to form the product. A chlorine radical can abstract a hydrogen atom from the substrate, creating a substrate radical and HCl. This substrate radical then reacts with another chlorine molecule to form the chlorinated product and a new chlorine radical, which continues the chain reaction. youtube.com

Termination: The reaction is concluded when two radical species combine. youtube.com

The selectivity of the chlorination can be influenced by the stability of the radical intermediate formed during the propagation step. youtube.com

Asymmetric Synthetic Routes to Chiral 3-Chloro-2-Oxazolidinone Derivatives

The synthesis of enantiomerically pure chiral 3-chloro-2-oxazolidinones is of significant interest due to their potential applications as chiral reagents and intermediates in asymmetric synthesis. Several strategies have been developed to achieve this, including the use of chiral starting materials, chiral auxiliaries, and catalytic enantioselective methods.

Chiral Pool Approaches Utilizing Stereodefined Precursors

The "chiral pool" approach is a highly effective strategy for the synthesis of chiral compounds. williams.edu This method utilizes readily available, enantiomerically pure natural products, such as amino acids or amino alcohols, as starting materials. wikipedia.org These precursors already possess the desired stereochemistry, which is then incorporated into the final 3-chloro-2-oxazolidinone product.

For example, a chiral amino alcohol can be cyclized to form the corresponding chiral 2-oxazolidinone. Subsequent N-chlorination, as described in section 2.2.2, affords the desired chiral 3-chloro-2-oxazolidinone. The key advantage of this approach is the direct transfer of chirality from the starting material to the product, often with high stereochemical fidelity. A variety of chiral oxazolidinones can be synthesized using this strategy. nih.govrsc.org

Table 1: Examples of Chiral Pool Precursors for Oxazolidinone Synthesis

| Chiral Precursor | Resulting Oxazolidinone Structure |

| (S)-Alaninol | (S)-4-Methyl-2-oxazolidinone |

| (R)-Phenylglycinol | (R)-4-Phenyl-2-oxazolidinone |

| (1R,2S)-Ephedrine | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone |

This table presents hypothetical examples based on common chiral pool starting materials and their expected oxazolidinone products.

Chiral Auxiliary-Controlled Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of 3-chloro-2-oxazolidinone synthesis, a chiral auxiliary can be attached to a precursor molecule to control the formation of new stereocenters.

The Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis. rsc.orgsigmaaldrich.com These auxiliaries can be acylated and then subjected to diastereoselective reactions, such as alkylations or aldol (B89426) additions. williams.eduwikipedia.org After the desired stereochemistry has been established, the chiral auxiliary can be cleaved to reveal the chiral product. While this method is powerful for creating new stereocenters, the synthesis of the target 3-chloro-2-oxazolidinone would typically involve subsequent cyclization and chlorination steps after the auxiliary-controlled reaction.

Enantioselective Catalytic Methods

Enantioselective catalysis represents a highly efficient and elegant approach to the synthesis of chiral molecules. williams.edu This strategy employs a chiral catalyst to control the stereochemical outcome of a reaction, allowing for the production of an enantiomerically enriched product from a prochiral substrate.

Several catalytic enantioselective methods have been developed for the synthesis of chiral 2-oxazolidinones, which are the direct precursors to chiral 3-chloro-2-oxazolidinones. For instance, the asymmetric hydrogenation of 2-oxazolones catalyzed by ruthenium(II)-NHC complexes has been shown to produce optically active 4-substituted 2-oxazolidinones with high enantioselectivity. rsc.org Another approach involves the catalytic enantioselective intermolecular oxyamination of alkenes. organic-chemistry.org

The resulting enantiomerically enriched 2-oxazolidinone can then be N-chlorinated to yield the corresponding chiral 3-chloro-2-oxazolidinone. The development of direct catalytic enantioselective methods for the synthesis of 3-chloro-2-oxazolidinones remains an active area of research.

Table 2: Comparison of Asymmetric Synthetic Strategies

| Strategy | Description | Advantages |

| Chiral Pool | Utilizes readily available chiral starting materials. williams.edu | High stereochemical fidelity, straightforward. |

| Chiral Auxiliary | Employs a temporary chiral group to direct stereochemistry. wikipedia.org | Versatile, well-established for various transformations. rsc.org |

| Enantioselective Catalysis | Uses a chiral catalyst to induce enantioselectivity. williams.edu | High efficiency, atom economy. |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 2 Oxazolidinones

Nucleophilic Substitution Reactions at the Chlorine Center

The nitrogen-chlorine bond in 3-chloro-2-oxazolidinone is a key site of reactivity, enabling the introduction of various functional groups through nucleophilic substitution. This reactivity is analogous to that of other N-haloamides.

Displacement with Heteroatom Nucleophiles (e.g., Phenoxides, Mercaptides)

3-Chloro-2-oxazolidinone can react with heteroatom nucleophiles, such as phenoxides and mercaptides, leading to the formation of new N-O or N-S bonds. While direct examples for 3-chloro-2-oxazolidinone are not extensively detailed in readily available literature, the reactivity pattern is well-established for similar N-chloro compounds. The reaction proceeds via the attack of the nucleophile on the chlorine atom, displacing the oxazolidinone anion as a leaving group.

For instance, the reaction with a phenoxide would yield an O-arylated hydroxylamine (B1172632) derivative, and a mercaptide would produce a sulfenamide (B3320178) derivative. The efficiency of these reactions is influenced by the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature.

Intermolecular and Intramolecular Nucleophilic Cyclizations

The electrophilic nature of the chlorine atom in 3-chloro-2-oxazolidinone facilitates its participation in cyclization reactions. These can be either intermolecular or intramolecular, depending on the structure of the reacting partner. In intramolecular scenarios, a nucleophilic group within the same molecule can attack the N-Cl moiety, leading to the formation of a new ring system. For example, a tethered alkene could undergo a chloroamination reaction.

Halocyclization reactions, where a halogen-containing reagent reacts with an unsaturated substrate bearing an internal nucleophile, are a well-established synthetic strategy. biointerfaceresearch.com While specific examples detailing the use of 3-chloro-2-oxazolidinone in this context are specialized, the principle applies. If a molecule containing an alkene or alkyne functionality also incorporates a nucleophile like a carboxylic acid or alcohol, treatment with an electrophilic chlorine source can induce cyclization. biointerfaceresearch.com The 3-chloro-2-oxazolidinone can act as this electrophilic source, transferring its chlorine in a process that culminates in ring formation.

Reactivity of the Oxazolidinone Ring System

Beyond the reactivity at the N-Cl bond, the oxazolidinone ring itself is a versatile scaffold that can be modified through ring-opening, derivatization at the nitrogen atom (after removal of the chlorine), and reactions at its carbon backbone.

Ring-Opening Reactions and Subsequent Transformations

The oxazolidinone ring can be opened under various conditions, providing access to functionalized acyclic structures. A significant transformation is the decarboxylative ring-opening, which can be initiated by nucleophiles. For instance, the reaction of non-activated 2-oxazolidinones with chalcogenolate anions (generated in situ from diselenides, ditellurides, or disulfides with a reducing agent like sodium borohydride) leads to the formation of β-chalcogen amines. nih.gov This process involves the nucleophilic attack of the chalcogenolate at the C5 position, followed by the elimination of carbon dioxide. nih.gov This methodology allows for the synthesis of primary and secondary β-selenoamines, β-telluroamines, and β-thioamines with considerable structural diversity and in high yields. nih.gov

Table 1: Examples of Decarboxylative Ring-Opening of N-Alkylated-2-Oxazolidinones

| N-Substituent | Product | Yield (%) |

|---|---|---|

| Allyl | N-Allyl-β-selenoamine | 91 |

| Benzyl (B1604629) | N-Benzyl-β-selenoamine | ~86-91 |

| l-Valine derivative | Corresponding β-selenoamine | Moderate |

Data sourced from a study on the synthesis of β-chalcogen amines. nih.gov

Derivatization and Functionalization of the Nitrogen Atom (N-Substitution)

Following the removal or reaction of the chlorine atom, the nitrogen of the oxazolidinone ring can be functionalized. This N-substitution is a common strategy for introducing a wide array of substituents, which is crucial for modifying the properties of the molecule, for example, in the synthesis of pharmaceuticals.

While 3-chloro-2-oxazolidinone itself is a reagent, the resulting oxazolidinone anion (or the parent 2-oxazolidinone) can be subsequently N-functionalized. This typically involves reaction with an electrophile, such as an alkyl halide or acyl chloride, in the presence of a base. This versatility makes oxazolidinones valuable chiral auxiliaries and building blocks in organic synthesis.

Reactions at Skeletal Carbon Atoms (e.g., C-4, C-5 Positions)

The carbon atoms of the oxazolidinone ring, particularly at the C-4 and C-5 positions, can also be sites of chemical transformation. The reactivity at these positions is often dependent on the substituents already present. For example, the presence of an activating group can facilitate deprotonation and subsequent reaction with electrophiles.

While specific examples for 3-chloro-2-oxazolidinone are not prominent, the general reactivity of the oxazolidinone skeleton is well-documented. For instance, the C-5 position is susceptible to nucleophilic attack, leading to ring-opening, as discussed previously. nih.gov Reactions at the C-4 position can be achieved, often involving metallation followed by quenching with an electrophile, though this is more common on N-acylated oxazolidinones used as chiral auxiliaries.

Participation in Concerted and Multicomponent Reactions

Diels-Alder Reactions and Inverse Electron Demand Cycloadditions

N-(α,β-Unsaturated acyl)-2-oxazolidinones are powerful dienophiles in asymmetric Diels-Alder reactions. harvard.edu The Lewis acid-catalyzed cycloaddition of these dienophiles proceeds through a chelated intermediate, which rigidly holds the acyl group in an s-cis conformation, leading to high levels of stereoselectivity. harvard.edunih.gov

Research has shown that N-(3-chloroacryloyl)-2-oxazolidinone can serve as a key precursor for more complex dienophiles used in these reactions. nih.gov In one study, (S)-4-benzyl-2-oxazolidinone was treated with 3-chloroacryloyl chloride to furnish the corresponding N-(3-chloroacryloyl) oxazolidinone. nih.govrsc.org This intermediate was not used directly as a dienophile but was further functionalized by substituting the chlorine to create a series of 3-(acyloxy)acrylamide dienophiles. These subsequent dienophiles participated in highly diastereoselective Diels-Alder reactions with cyclopentadiene (B3395910) when promoted by a Lewis acid like diethylaluminum chloride (Et₂AlCl). nih.govrsc.org

The reaction of a 3-(acyloxy)acryloyl oxazolidinone, derived from the initial chloro-substituted intermediate, with cyclopentadiene demonstrates excellent endo-selectivity and diastereoselectivity. nih.gov The stereochemical outcome is rationalized by the formation of a bidentate chelate between the Lewis acid and the carbonyl groups of the oxazolidinone, a model well-established for this class of reactions. harvard.edunih.gov

| Dienophile Precursor | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |

| 3-(Acetoxy)acryloyl oxazolidinone | Cyclopentadiene | Et₂AlCl (3 equiv.) | 76 | >99:1 | nih.gov |

| 3-(4-Methoxybenzoyl)acryloyl oxazolidinone | Cyclopentadiene | Et₂AlCl | 98 | >99:1 | nih.gov |

Table 1. Asymmetric Diels-Alder reactions using dienophiles derived from N-(3-chloroacryloyl)-2-oxazolidinone.

While the direct participation of 3-chloro-2-oxazolidinone in inverse electron demand cycloadditions is not described, this reaction class is significant for other electron-deficient heterocyclic systems. nih.gov

Michael Addition Reactions

The N-enoyl derivatives of 2-oxazolidinones are classic Michael acceptors, where the chiral auxiliary directs the conjugate addition of nucleophiles with high stereocontrol. masterorganicchemistry.comlibretexts.org The introduction of chlorine atoms to the enoyl moiety enhances its electrophilicity and influences the reaction's outcome.

The conjugate addition of organometallic reagents to 3-(4-chloro-4,4-difluorobut-2-enoyl)oxazolidin-2-one has been investigated. researchgate.netresearchgate.net This substrate, containing a chiral oxazolidinone auxiliary, undergoes 1,4-addition reactions with alkyllithium or Grignard reagents smoothly. researchgate.net The choice of reagent is critical; the use of organozinc species, prepared from Grignard reagents and zinc chloride (ZnCl₂), was found to be highly effective in suppressing a competing β-elimination side reaction that would otherwise lead to an undesired difluorinated byproduct. researchgate.netresearchgate.net This highlights the nuanced reactivity imparted by the halogen substituents on the acyl chain.

| Michael Acceptor | Nucleophile Source | Additive/Mediator | Outcome | Reference |

| 3-(4-Chloro-4,4-difluorobut-2-enoyl)oxazolidin-2-one | Alkyllithium / Grignard reagents | CuY (Y = I or CN) or ZnCl₂ | Smooth 1,4-addition | researchgate.net |

| 3-(4-Chloro-4,4-difluorobut-2-enoyl)oxazolidin-2-one | R₂Zn or R₃ZnMgBr | None | Suppression of β-elimination | researchgate.net |

Table 2. Michael addition reactions involving a chloro-substituted N-enoyl-2-oxazolidinone.

The general mechanism for the Michael reaction involves the formation of a resonance-stabilized enolate from a Michael donor, which then attacks the β-carbon of the α,β-unsaturated acceptor. youtube.com The stereochemical course of the reaction with oxazolidinone-based acceptors is dictated by the steric hindrance of the auxiliary, which directs the nucleophile to the less hindered face of the double bond.

Applications in Advanced Organic Synthesis

Utilization as Key Building Blocks in Complex Molecule Construction

The oxazolidinone ring is a fundamental structural unit that serves as a precursor and scaffold in the synthesis of more complex molecules. Its derivatives are instrumental in building diverse chemical structures.

The oxazolidinone framework is a versatile starting point for the synthesis of a variety of other heterocyclic systems. beilstein-journals.org The reactivity of the oxazolidinone ring allows for its elaboration into more complex structures. For instance, oxazolidinone derivatives can be synthesized from precursors like 2-marcapto-1,3,4-thiadiazole, which can then be further modified. nih.gov The synthesis of thiazolidinones, a related class of heterocycles, often proceeds through pathways that can be adapted from oxazolidinone chemistry. nih.gov

Research has demonstrated the conversion of 2-acetylbenzimidazole (B97921) derivatives into various heterocyclic systems, including those incorporating thiazole (B1198619) and pyrazole (B372694) rings, showcasing the utility of related keto-functionalized heterocycles as synthetic platforms. sciencescholar.us The synthesis of novel oxazolidinone derivatives containing piperidinyl moieties has also been reported, highlighting the role of the oxazolidinone core in constructing complex, biologically relevant molecules. nih.gov These syntheses often involve multi-step sequences where the oxazolidinone ring is a key intermediate. orientjchem.org

Recent research has highlighted the connection between oxazolidinone chemistry and the development of functionalized organic frameworks, particularly metal-organic frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. The incorporation of specific functional groups into these frameworks is crucial for their application in areas like catalysis and gas storage.

A notable application involves the use of MOFs as heterogeneous catalysts for the synthesis of oxazolidinones. For example, specific MOFs can catalyze the conversion of aziridines and carbon dioxide into oxazolidinones, demonstrating a sustainable method for CO2 fixation into valuable chemical building blocks. rsc.org Another study reports the photocatalytic conversion of N-hydroxy-carbamates into N-hydroxy-oxazolidinones using MOFs such as MIL-125-NH2 and UiO-66-NH2 as catalysts. rsc.org These examples establish a direct synthetic link where the MOF facilitates the formation of the oxazolidinone ring.

Furthermore, the general principle of incorporating N-heterocyclic compounds as linkers or functional units within MOFs is well-established. beilstein-journals.orgresearchgate.netoup.comepfl.ch This includes methods for the post-synthetic modification of MOFs to introduce N-heterocyclic carbene precursors, which can then be used to anchor metal catalysts. oup.com While direct incorporation of 2-Oxazolidinone (B127357), 3-chloro- as a primary building block in MOF linkers is an emerging area, the existing research on using MOFs to synthesize oxazolidinones and the functionalization of MOFs with other heterocycles points to the potential of using oxazolidinone derivatives as precursors for creating highly functionalized, porous materials. rsc.orgrsc.org

Role as Chiral Auxiliaries in Asymmetric Synthesis

Perhaps the most significant application of substituted oxazolidinones is their use as chiral auxiliaries, a concept pioneered and popularized by David A. Evans. williams.edu Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. williams.edunih.gov Evans' oxazolidinone auxiliaries, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and (S)-4-benzyl-2-oxazolidinone, are highly effective in controlling the stereochemistry of enolate reactions. rsc.org After the desired stereocenter(s) have been created, the auxiliary can be cleaved and recovered for reuse. williams.edu

Chiral N-acyl oxazolidinones are exceptionally effective in directing the diastereoselective alkylation of enolates. rsc.org The process typically involves the deprotonation of the N-acyl group with a strong base at low temperatures to form a rigid, chelated (Z)-enolate. williams.edu This enolate's conformation is locked by the coordination of the metal cation (e.g., Li⁺ or Na⁺) between the enolate oxygen and the carbonyl oxygen of the auxiliary. The bulky substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group at the C4 position) effectively shields one face of the enolate. williams.edu

Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess. williams.edu This method allows for the creation of new stereocenters with a predictable and high degree of stereocontrol. For example, the alkylation of the sodium enolate of N-propionyl-4-benzyl-2-oxazolidinone with allyl iodide proceeds with a typical diastereomeric ratio of 98:2. williams.edu The scope of this reaction has been extended to include challenging tertiary alkyl electrophiles through the use of titanium(IV) enolates and tert-butyl peresters, achieving excellent diastereoselectivity. nih.govub.edu

| N-Acyl Oxazolidinone Substrate | Electrophile | Conditions | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|---|

| (S)-4-benzyl-N-propanoyl-1,3-oxazolidin-2-one | Allyl Iodide | 1) NaN(TMS)₂, THF, -78 °C; 2) Allyl Iodide | 98:2 | Not specified | williams.edu |

| N-(phenylacetyl)oxazolidinone | t-BuBr | TiCl₄, (-)-Sparteine, CH₂Cl₂ | >20:1 | 82% | nih.gov |

| (S)-4-benzyl-5,5-dimethyl-N-propanoyl-1,3-oxazolidin-2-one | 1-Adamantyl perester | 1) TiCl₄, DIPEA, -20 °C; 2) Perester, DCE, rt | 97:3 | 74% | ub.edu |

| N-[(4-methoxyphenyl)acetyl]oxazolidinone | t-BuBr | TiCl₄, (-)-Sparteine, CH₂Cl₂ | >20:1 | 80% | nih.gov |

Chiral oxazolidinone auxiliaries provide powerful stereocontrol in aldol (B89426) reactions, enabling the synthesis of β-hydroxy carbonyl compounds with two new contiguous stereocenters. The stereochemical outcome is highly dependent on the choice of metal enolate. researchgate.net Boron enolates of N-acyl oxazolidinones, formed using reagents like dibutylboron triflate, reliably generate (Z)-enolates that react via a chair-like Zimmerman-Traxler transition state. harvard.edu This model predicts the formation of syn-aldol adducts with high diastereoselectivity. The chiral auxiliary directs the approach of the aldehyde to one of the two diastereotopic faces of the enolate, controlling the absolute configuration of the newly formed stereocenters. harvard.edu

Interestingly, changing the metal can reverse the selectivity. For instance, while boron enolates typically yield syn-adducts, the corresponding titanium enolates can be manipulated to produce non-Evans syn aldol products, providing access to different stereoisomers from the same chiral starting material. researchgate.net This stereodivergence is attributed to differences in the chelation and geometry of the transition states. researchgate.net The high levels of diastereoselection achieved make this a cornerstone reaction in the synthesis of polyketide natural products.

| N-Acyl Oxazolidinone | Aldehyde | Conditions | Product Stereochemistry | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| (S)-N-propionyl-4-isopropyl-2-oxazolidinone | Benzaldehyde | 1) (n-Bu)₂BOTf, DIPEA; 2) PhCHO | syn | >99% | harvard.edu |

| (S)-N-propionyl-4-isopropyl-2-oxazolidinone | Various aldehydes | 1) TiCl₄, DIPEA; 2) Aldehyde | syn (Evans) | High | researchgate.net |

| (S)-N-propionyl-4-isopropyl-2-oxazolidinone | Various aldehydes | 1) TiCl₄, (-)-Sparteine; 2) Aldehyde | syn (non-Evans) | High | researchgate.net |

| N-acylthiazolidinethione (analogue) | 2-Benzyloxyacetaldehyde | 1) TiCl₄, DIPEA; 2) Aldehyde | syn | 3:1 dr | nih.gov |

Chiral N-α,β-unsaturated acyloxazolidinones serve as highly effective dienophiles in asymmetric Diels-Alder reactions. acs.org The oxazolidinone auxiliary imparts significant facial bias, leading to excellent control over the stereochemistry of the resulting six-membered ring. Lewis acid catalysis is typically required to activate the dienophile. nih.gov

The stereochemical outcome can be rationalized by a model where the Lewis acid coordinates to the carbonyl groups of the N-acyloxazolidinone, locking it into a rigid conformation. This conformation exposes one face of the double bond to attack by the diene, while the other face is blocked by the auxiliary's substituent. researchgate.net For example, the Diels-Alder reaction between cyclopentadiene (B3395910) and chiral N-acryloyl oxazolidinones in the presence of a Lewis acid like diethylaluminum chloride proceeds with high endo-selectivity and diastereoselectivity. nih.govrsc.org This methodology provides a reliable route to enantiomerically enriched cyclohexene (B86901) derivatives, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. rsc.orgresearchgate.net

| Dienophile (N-Acyloxazolidinone) | Diene | Lewis Acid | Yield (endo) | Diastereoselectivity (endo) | Reference |

|---|---|---|---|---|---|

| 3-(Acetoxy)acryloyl oxazolidinone | Cyclopentadiene | Et₂AlCl (1.4 eq) | 36% | >99:1 | nih.gov |

| 3-(Pivaloyloxy)acryloyl oxazolidinone | Cyclopentadiene | Et₂AlCl (1.6 eq) | 94% | >99:1 | nih.gov |

| 3-(4-Methoxybenzoyl)acryloyl oxazolidinone | Cyclopentadiene | Et₂AlCl (1.6 eq) | 98% | >99:1 | nih.govrsc.org |

| 3-(4-Methoxybenzoyl)acryloyl oxazolidinone | Cyclopentadiene | SnCl₄ (1.0 eq) | 27% | >99:1 | nih.gov |

Based on a comprehensive review of scientific literature, there is no evidence to suggest that the chemical compound "2-Oxazolidinone, 3-chloro-" is utilized as a chiral auxiliary in the manner described by the requested article outline. The structure of this compound, featuring a reactive N-chloro bond, lends itself to applications as a reagent for electrophilic chlorination rather than as a recyclable director for asymmetric synthesis.

Standard chiral auxiliaries, such as the widely used Evans oxazolidinones, function by being acylated (attached) to a prochiral substrate. The resulting N-acyl oxazolidinone then directs the stereochemistry of subsequent reactions, such as alkylations or aldol additions. Following the reaction, the chiral auxiliary is cleaved from the product, allowing for its recovery and recycling.

The search for methodologies regarding the attachment, cleavage, and recycling of "2-Oxazolidinone, 3-chloro-" as a chiral auxiliary yielded no results. Similarly, a review of its deployment in total synthesis efforts found no instances of its use in this capacity. The chemical reactivity of the N-Cl moiety is not suited for the typical attachment and cleavage protocols required for a compound to function as a practical and recyclable chiral auxiliary.

Therefore, it is not possible to generate an article on "2-Oxazolidinone, 3-chloro-" that adheres to the specified outline focusing on its role as a chiral auxiliary in advanced organic synthesis. The foundational premise of the request is not supported by available chemical research.

Mechanistic Investigations of Reactions Involving 3 Chloro 2 Oxazolidinones

Elucidation of Elementary Steps and Overall Reaction Pathways

A proposed general mechanism for a three-component synthesis is as follows:

Nucleophilic Substitution: A primary amine reacts with a bifunctional reagent like 1,2-dibromoethane (B42909) (DBE) in a first-step nucleophilic substitution. researchgate.net

Carbamate (B1207046) Formation: The resulting secondary amine reacts with a C1 source, such as carbon dioxide (often activated by a base or catalyst), to form a carbamate or carbonate intermediate. researchgate.net

Cyclization: Intramolecular cyclization of the carbamate intermediate, involving the displacement of the second leaving group, leads to the formation of the 2-oxazolidinone (B127357) ring. researchgate.net

Another pathway involves the dehydrative annulation of Schiff bases (formed from the condensation of hydrazides with aromatic aldehydes) with chloroacetyl chloride in the presence of a base like triethylamine (B128534). mdpi.com While this specific example leads to 3-chloro-azetidinones, the fundamental step of [2+2] cycloaddition between the ketene (B1206846) (formed in situ from chloroacetyl chloride) and the imine of the Schiff base is a key elementary step in the formation of such four-membered rings and provides insight into related cyclization strategies. mdpi.com

Catalyst-free methods have also been developed. For instance, primary amines can react with dibromoethane using cesium carbonate as both a base and the C1 source, proceeding through the elementary steps of N-alkylation followed by carbonate formation and cyclization. researchgate.net

Identification and Characterization of Reaction Intermediates

The identification of transient species is paramount to confirming reaction pathways. In the synthesis of oxazolidinones, several key intermediates have been isolated or characterized spectroscopically.

In continuous flow syntheses of oxazolidinone products, precursor intermediates such as epoxy amines and halohydrins have been synthesized and fully characterized. rsc.org For example, the reaction of an aniline (B41778) with epichlorohydrin (B41342) can yield an N-(oxiran-2-ylmethyl)aniline intermediate, which is then converted to the oxazolidinone. rsc.org These intermediates are typically characterized using NMR (¹H and ¹³C) and FT-IR spectroscopy. rsc.org

In reactions involving carbon dioxide, carbamate salts are frequently identified as crucial intermediates. researchgate.net High-pressure FT-IR spectroscopy has been instrumental in observing the formation of these species, such as cyclohexylammonium cyclohexylcarbamate, which drives the reaction forward. researchgate.net In some cases, stable carbonate byproducts, like 4-(((4-chlorophenyl)amino)methyl)-1,3-dioxolan-2-one, have been identified from the reaction of intermediate epoxy amines with CO2, confirming the reactivity of these precursors. rsc.org

| Intermediate Type | Precursors | Method of Characterization | Reference |

|---|---|---|---|

| Epoxy Amines (e.g., N-(oxiran-2-ylmethyl)aniline) | Aniline and Epichlorohydrin | ¹H NMR, ¹³C NMR, FT-IR | rsc.org |

| Halohydrins | Epoxides and Halide source | ¹H NMR, ¹³C NMR, FT-IR | rsc.org |

| Carbamate Salts (e.g., Cyclohexylammonium cyclohexylcarbamate) | Amine and CO₂ | High-Pressure FT-IR | researchgate.net |

| Carbonate Byproducts (e.g., 4-(((aryl)amino)methyl)-1,3-dioxolan-2-one) | Epoxy Amine and CO₂ | ¹H NMR | rsc.org |

Transition State Analysis and Reaction Energetics

Detailed transition state analysis for the formation of 3-chloro-2-oxazolidinone itself is not extensively reported in the literature. However, computational studies on related oxazolidinone systems provide valuable insights into the energetics of the cyclization process.

Density Functional Theory (DFT) calculations have been employed to investigate the reaction of CO2 with aziridines to form oxazolidinones. researchgate.net These studies show that the reaction can initiate by the coordination of a CO2 molecule to the nitrogen atom of the aziridine (B145994) ring. The calculations help in mapping the potential energy surface and identifying the transition states for the ring-opening and subsequent cyclization, demonstrating the feasibility of the pathway under different catalytic conditions (e.g., in the gas phase, with water, or with a NaBr catalyst). researchgate.net

For the thermolysis of related compounds like 3-acetyl-2-oxazolidinone, the activation energy (Ea) has been determined to be approximately 28.5 kcal/mol. This value is lower than that of acyclic analogues, suggesting that ring strain in the five-membered oxazolidinone structure contributes to its reduced thermal stability. While this pertains to a decomposition reaction, it highlights the influence of the ring structure on reaction energetics.

Computational studies on sulfamoyloxy-oxazolidinone derivatives using DFT have also been performed to investigate their chemical reactivity and geometrical characteristics. nih.gov Such studies are crucial for understanding the electronic properties that govern the stability and reactivity of the oxazolidinone core, which can be extrapolated to understand the behavior of 3-chloro-substituted variants. nih.gov

Role of Catalysts and Reagents in Mediating Transformations

Catalysts and reagents play a pivotal role in directing the course of reactions involving 3-chloro-2-oxazolidinones and their precursors, influencing reaction rates, yields, and selectivity.

Catalysts:

Ruthenium(III)-Porphyrin Complexes: These have been found to be highly efficient in the three-component synthesis of oxazolidinones from CO2, amines, and dichloroethane, achieving yields of 71–91%. researchgate.net

Palladium Catalysts: Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides is a key method for producing 3-aryl-2-oxazolidinones. The outcome is highly dependent on the choice of phosphine (B1218219) ligands, bases, and solvents. organic-chemistry.org

Chlorostannoxanes: Derivatives like 1,3-dichloro-1,1,3,3-tetraalkyldistannoxanes serve as effective catalytic precursors for the direct condensation of 2-aminoalcohols with CO2. Their multi-active centers and tunable Lewis acidity make them versatile for this transformation. researchgate.net

Tetraarylphosphonium Salts (TAPS): These salts function as bifunctional Brønsted acid/halide ion catalysts. They are effective in the [3+2] coupling of isocyanates and epoxides, accelerating epoxide ring-opening with high regioselectivity to form N-aryl-substituted oxazolidinones. organic-chemistry.org

Reagents:

Triethylamine (Et₃N): In the synthesis of related β-lactam rings, triethylamine is used as a base. It facilitates the formation of a ketene intermediate from chloroacetyl chloride and neutralizes the HCl byproduct. mdpi.com

Chloroacetyl Chloride (ClCH₂COCl): This reagent serves as a precursor to ketene in cycloaddition reactions with imines to form four-membered rings like azetidinones. mdpi.com

Cesium Carbonate (Cs₂CO₃): In catalyst-free syntheses, cesium carbonate can act as both the base and the C1 source for the formation of the oxazolidinone ring from amines and dibromoethane. researchgate.net

| Catalyst/Reagent | Role | Reaction Type | Reference |

|---|---|---|---|

| Ru(III)-porphyrin | Catalyst | Three-component synthesis (Amine, CO₂, Dichloroethane) | researchgate.net |

| Palladium complexes | Catalyst | N-arylation of 2-oxazolidinones | organic-chemistry.org |

| Chlorostannoxanes | Catalytic Precursor | Condensation of 2-aminoalcohols with CO₂ | researchgate.net |

| Triethylamine | Base | Dehydrative annulation with chloroacetyl chloride | mdpi.com |

| Cesium Carbonate | Base and C1 source | Catalyst-free synthesis from amines and dibromoethane | researchgate.net |

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Characteristics Analysis

The electronic structure of 3-chloro-2-oxazolidinone is characterized by the interplay of its constituent atoms and functional groups. The oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen, forms the core of the molecule. The nitrogen atom is bonded to a chlorine atom, introducing an element of significant electronegativity.

Computational methods, such as Density Functional Theory (DFT), are employed to model the distribution of electrons within the molecule. These calculations reveal the nature of the chemical bonds, including their polarity and strength. For instance, the carbon-oxygen double bond (C=O) of the carbamate (B1207046) group is a prominent feature, exhibiting significant polarity due to the difference in electronegativity between carbon and oxygen. The nitrogen-chlorine (N-Cl) bond is also of particular interest, as its character influences the reactivity of the compound.

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy and spatial distribution of these frontier orbitals can indicate the most likely sites for nucleophilic or electrophilic attack. In a related study of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, the calculated HOMO and LUMO energy levels were -9.35210 eV and -0.89301 eV, respectively, with a calculated dipole moment of 5.430 Debye. researchgate.net

Conformational Analysis and Stereochemical Prediction

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For 3-chloro-2-oxazolidinone, the five-membered ring has a degree of flexibility, although it is more constrained than an open-chain system. Theoretical calculations can determine the relative energies of different conformations, identifying the most stable, or lowest energy, arrangement. libretexts.org

The oxazolidinone ring is typically close to planar, but can adopt slight "envelope" or "twist" conformations to alleviate steric strain. nih.gov The orientation of the chlorine atom relative to the ring is a key conformational variable. Computational modeling can predict the most favorable conformation by calculating the potential energy associated with different torsional angles. libretexts.org

Stereochemical prediction is crucial when the molecule contains chiral centers. While the parent 3-chloro-2-oxazolidinone is achiral, derivatives can be chiral. In such cases, computational methods can help predict the stereochemical outcome of reactions. For example, in the synthesis of valactamides, the stereoselectivity of alkylation reactions was primarily dominated by the chiral imide oxazolidinone substrates, a principle that can be explored and rationalized through computational modeling. nih.gov

Reaction Mechanism Modeling using Density Functional Theory (DFT) and Ab Initio Methods

Understanding how chemical reactions occur at a molecular level is a fundamental goal of chemistry. DFT and ab initio methods are powerful computational tools for modeling reaction mechanisms. mdpi.comnist.gov These methods allow chemists to map out the entire reaction pathway, from reactants to products, including the high-energy transition states that must be overcome. nist.gov

For reactions involving 3-chloro-2-oxazolidinone, these computational techniques can elucidate the sequence of bond-breaking and bond-forming events. For instance, in reactions where the chlorine atom acts as a leaving group, calculations can determine whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism. nih.gov

Calculation of Potential Energy Surfaces and Activation Barriers

A potential energy surface (PES) is a multi-dimensional map that represents the energy of a chemical system as a function of the positions of its atoms. rsc.org By calculating the PES for a reaction involving 3-chloro-2-oxazolidinone, chemists can visualize the energetic landscape of the transformation. rsc.org

The most important features of a PES are the minima, which correspond to stable molecules (reactants, intermediates, and products), and the saddle points, which represent the transition states. The energy difference between the reactants and the transition state is the activation barrier, or activation energy. This value is a critical determinant of the reaction rate; a higher activation barrier corresponds to a slower reaction.

DFT and ab initio methods can be used to accurately calculate the geometries and energies of these stationary points, providing quantitative predictions of activation barriers. researchgate.net For example, in a study of the reaction between a methyl radical and chlorine monoxide, the G2MP2 method was used to calculate the barriers for different reaction pathways. rsc.org Similarly, in a study on the reaction of chloroacetone (B47974) with the OH radical, the potential energy surface was calculated at the CAM-B3LYP/6-311++G(2d,2p) and M06-2X/6-311++G(2d,2p) levels of theory. researchgate.net

Computational Exploration of Competing Reaction Channels

Many chemical reactions can proceed through more than one pathway, leading to different products. These are known as competing reaction channels. Computational chemistry is an invaluable tool for exploring these competing pathways and predicting which one is more likely to occur.

For a molecule like 3-chloro-2-oxazolidinone, different reaction conditions could favor different outcomes. For example, in the presence of a nucleophile, a substitution reaction at the nitrogen-bound chlorine might compete with a reaction involving the carbonyl group. By calculating the activation barriers for each potential pathway, chemists can predict the major product of the reaction under a given set of conditions. nih.gov

A study on the conversion of ephedrine (B3423809) derivatives into oxazolidinones proposed a competition between two mechanisms: an intramolecular SN2 process and a double SN2 process. uv.es Theoretical calculations supported the hypothesis that the predominance of one mechanism over the other depended on the stereochemistry of the starting material. uv.es

Prediction of Spectroscopic Signatures for Structural Elucidation and Validation

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for characterizing the structure of molecules. Computational chemistry can predict the spectroscopic signatures of a molecule, which can then be compared to experimental data to confirm its identity and structure.

For 3-chloro-2-oxazolidinone, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts, as well as the vibrational frequencies that would be observed in its IR spectrum. These predicted spectra can be a powerful aid in interpreting experimental data, especially for complex molecules or for distinguishing between different isomers. In the synthesis of novel sulfamoyloxy-oxazolidinones, the structures were confirmed by a combination of spectroscopic methods (¹H, ¹³C, HMBC, and HSQC NMR, IR) and X-ray analysis, with DFT methods used to investigate chemical reactivity and geometrical characteristics. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon (¹H-¹³C) pairs. justia.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (and sometimes four), which is crucial for identifying quaternary carbons and piecing together the carbon skeleton. justia.com

A comprehensive search of scientific databases has yielded no specific COSY, HSQC, or HMBC spectra for 2-Oxazolidinone (B127357), 3-chloro-. While general principles of these techniques are well-documented, justia.comarkat-usa.orgwikipedia.orgresearchgate.net and spectra for other oxazolidinone derivatives are available, orientjchem.orgnih.gov the data for the title compound remains elusive.

Advanced Coupling Analysis for Conformational Insight

The analysis of scalar coupling constants (J-values) from high-resolution NMR spectra provides critical insights into the dihedral angles between coupled nuclei, which in turn defines the molecule's preferred conformation in solution. googleapis.com Methods like J-based configurational analysis can be used to determine the relative stereochemistry of chiral centers. bioorg.org

Specific experimental or theoretical data on the coupling constants and conformational analysis for the 3-chloro-2-oxazolidinone ring system are not available in the reviewed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule, as each group absorbs at a characteristic frequency. It is also a valuable tool for assessing the purity of a sample.

No specific experimental IR or Raman spectra for 2-Oxazolidinone, 3-chloro- have been found in the public domain. While IR data for related compounds like 3-phenyl-2-oxazolidinone (B1582248) are available, googleapis.com this information cannot be directly extrapolated to the N-chloro derivative due to the significant electronic and vibrational influence of the nitrogen-chlorine bond.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. ias.ac.in

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. This is a definitive method for confirming the identity of a newly synthesized molecule. No HRMS data for 2-Oxazolidinone, 3-chloro- has been located in the available literature.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Mechanistic Studies

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing fragile molecules and reaction intermediates. ias.ac.in When coupled with tandem mass spectrometry (MS/MS), ESI-MS becomes a powerful tool for studying reaction mechanisms by identifying and characterizing transient species. ias.ac.innih.gov

There are no published ESI-MS or ESI-MS/MS studies that focus on or utilize 2-Oxazolidinone, 3-chloro-. Such studies would be invaluable for understanding its stability, reactivity, and fragmentation pathways.

X-ray Crystallography for Definitive Solid-State Structure Determination

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSCDC), for the specific crystal structure of 2-Oxazolidinone, 3-chloro- (CAS Number: 33779-50-9) did not yield any publicly available experimental X-ray diffraction data. The definitive solid-state structure, which would provide precise measurements of bond lengths, bond angles, and intermolecular interactions for this particular compound, has not been reported in the surveyed scientific literature.

While data for the target compound is unavailable, analysis of closely related oxazolidinone structures provides valuable context for understanding the potential solid-state characteristics of the 3-chloro derivative. It is important to emphasize that the following data pertains to derivatives and not to 2-Oxazolidinone, 3-chloro- itself.

Another example from the broader oxazolidinone class is 5-chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one. In this molecule, the two oxazolidinone rings are also reported to be nearly planar.

The parent compound, 2-Oxazolidinone , has been the subject of crystallographic studies. These investigations provide a fundamental reference for the geometry of the oxazolidinone ring system.

Emerging Research Directions and Future Prospects

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 3-chloro-2-oxazolidinones involves the direct chlorination of the parent 2-oxazolidinone (B127357) using elemental chlorine or N-chlorosuccinimide. A patented method describes using elemental chlorine in an aqueous medium or a mono-, di-, or trichloroisocyanuric acid in an inert organic solvent. google.com While effective, these methods often rely on hazardous reagents and can produce stoichiometric amounts of waste.

Emerging research is trending towards more sustainable and efficient catalytic processes. For the broader class of oxazolidinones, significant effort is dedicated to moving away from toxic C1-building blocks like phosgene (B1210022) and its derivatives, which are conventionally used to cyclize β-amino alcohols. rsc.org The future in this area points towards catalytic enantioselective methods that construct the core ring structure with high efficiency and stereocontrol. For instance, ruthenium(II)-NHC catalysed asymmetric hydrogenation of 2-oxazolones has been developed to produce a wide array of optically active 2-oxazolidinone derivatives with excellent yields and enantioselectivities (up to 96% ee). rsc.org

Another promising direction is the development of direct synthetic routes that build functionalized oxazolidinones in fewer steps. A recent study reported a direct synthetic pathway to a piperazinyl functionalized 3-aryl-2-oxazolidinone, highlighting a strategy to efficiently create complex derivatives. nih.gov Applying these principles—catalytic efficiency, stereocontrol, and atom economy—to the synthesis of 3-chloro-2-oxazolidinone and its analogues will be a key focus for making this reagent class more accessible and environmentally benign.

Exploration of New Catalytic Applications in Stereoselective Synthesis

The oxazolidinone scaffold is a cornerstone of stereoselective synthesis, most famously as the basis for Evans' chiral auxiliaries. rsc.orgrsc.org These auxiliaries allow for the diastereoselective alkylation of enolates, a reliable method for creating stereocenters. rsc.org While 3-chloro-2-oxazolidinone itself is not a typical chiral auxiliary, its structural motif is central to many molecules used in or produced by stereoselective catalysis.

Future research is actively exploring new catalytic systems that utilize or generate the oxazolidinone ring with high selectivity. Key developments include:

Iron-Catalyzed Cross-Couplings : A highly diastereoselective iron-catalyzed radical cross-coupling has been developed for the 1,2-dicarbofunctionalization of chiral vinyl oxazolidinones. nih.gov This method uses the oxazolidinone as a "radical lynchpin" to react with various alkyl halides and aryl Grignard reagents, creating two new carbon-carbon bonds with high stereocontrol (up to 1:78 dr). nih.gov This represents a practical and less toxic alternative to methods using precious metals. nih.gov

Ruthenium-Catalyzed Hydrogenation : As mentioned previously, the asymmetric hydrogenation of substituted 2-oxazolones provides a powerful and divergent route to chiral 2-oxazolidinones. rsc.org The tolerance of this ruthenium-based catalytic system for a broad range of functional groups allows for the synthesis of diverse and highly functionalized products, which can be used for further synthetic applications or as final targets. rsc.org

New Chiral Ligands : The oxazolidinone structure itself is being incorporated into new chiral ligands for asymmetric catalysis. Phosphinooxazolidine ligands have been developed for palladium-catalyzed asymmetric allylic substitution reactions, demonstrating the versatility of the heterocyclic ring in catalyst design. scilit.com

These examples underscore a shift towards using catalysis to not only build the oxazolidinone ring but also to use it as a key component in complex, stereoselective transformations.

Integration of Advanced Computational Methods for Predictive Chemistry

The synergy between computational chemistry and experimental work is transforming chemical research, and the study of 3-chloro-2-oxazolidinone and its derivatives is no exception. researchgate.netresearchgate.net Advanced computational methods allow researchers to predict molecular properties, model reaction mechanisms, and design new molecules with desired functions in silico, thereby saving significant time and resources. researchgate.netnih.gov

Key applications in this domain include:

Predicting Reactivity and Properties : Machine learning (ML) models and quantum chemistry calculations can predict fundamental properties like thermodynamic stability, bond dissociation energies, and reaction barriers. researchgate.net For 3-chloro-2-oxazolidinone, this could be used to precisely quantify the reactivity of the N-Cl bond and predict its behavior with different substrates.

Drug Design and Virtual Screening : A major application of computational methods is in drug discovery. nih.gov Algorithms can predict a molecule's ADME (absorption, distribution, metabolism, and excretion) properties, potential toxicity, and binding affinity to biological targets. nih.govnih.gov For example, in a study designing novel DPP-IV inhibitors, derivatives incorporating a coumarin (B35378) scaffold were subjected to in silico screening for Lipinski's rule, ADME properties, and drug-likeness before synthesis was attempted. sciencescholar.us Molecular docking studies then predicted the binding modes of the most promising candidates, guiding the selection of which compounds to synthesize and test. sciencescholar.us

Reaction Discovery and Optimization : ML algorithms are being developed to predict the outcomes of chemical reactions and even suggest optimal reaction conditions. researchgate.net By analyzing vast datasets of known reactions, these tools can identify promising pathways for synthesizing complex architectures that incorporate the 3-chloro-2-oxazolidinone motif.

The integration of these predictive tools will allow for a more rational and efficient exploration of the chemical space around 3-chloro-2-oxazolidinone, accelerating the discovery of new reactions and functional molecules.

Design and Synthesis of Complex Architectures Incorporating the 3-Chloro-2-Oxazolidinone Motif

The 3-chloro-2-oxazolidinone moiety serves as a versatile building block for constructing larger, more complex molecular architectures with tailored functions, particularly in medicinal chemistry. nih.gov The oxazolidinone ring is a privileged scaffold, appearing in several approved drugs, and its derivatives are continually being explored for a wide range of therapeutic applications. nih.govnih.gov

Future research will focus on incorporating this motif into novel and complex structures to address specific biological challenges:

Hybrid Molecules and Conjugates : An emerging strategy in drug development is the hybridization of known pharmacophores to create synergistic effects or overcome resistance. nih.gov For example, researchers have synthesized conjugates of linezolid (B1675486) (an oxazolidinone antibiotic) with a nitroxide moiety to improve potency against bacterial biofilms. nih.gov The synthesis of such complex molecules often relies on developing efficient routes to key intermediates, such as functionalized 3-aryl-2-oxazolidinones. nih.gov

Tricyclic and Fused Systems : Medicinal chemists are designing increasingly complex polycyclic systems to enhance potency and fine-tune pharmacological properties. Benzoxazinyl-oxazolidinones, a class of tricyclic derivatives, have been shown to be highly potent antibacterial agents, in some cases more active than linezolid. nih.gov The synthesis of these complex scaffolds is a significant challenge and an active area of research.

Natural Product Synthesis : The asymmetric alkylation reactions enabled by oxazolidinone chiral auxiliaries are crucial steps in the total synthesis of many biologically active natural products. rsc.org The reliability of this chemistry makes the oxazolidinone scaffold an essential tool for constructing complex chiral molecules from simple precursors.

The ability to use 3-chloro-2-oxazolidinone as a reactive handle to graft the oxazolidinone ring onto other molecular frameworks is a powerful strategy for generating chemical diversity and discovering new lead compounds.

Investigation into the Fundamental Chemical Principles Governing Reactivity and Selectivity

A deep understanding of the fundamental principles that govern the reactivity and selectivity of 3-chloro-2-oxazolidinone is crucial for its rational application in synthesis. The key to its utility is the electrophilic nature of the chlorine atom attached to the nitrogen, making it an effective chlorine-transfer agent.

A core concept in this area is the Reactivity-Selectivity Principle (RSP) , which historically stated that more reactive chemical species are less selective. wikipedia.orgyoutube.com While the RSP is now considered obsolete or overly simplistic by many chemists, it provides a useful initial framework for discussion. wikipedia.org For instance, the high reactivity of the N-Cl bond in 3-chloro-2-oxazolidinone would, according to the RSP, suggest it might be unselective in its reactions.

Modern physical organic chemistry relies on more nuanced models like Hammond's Postulate to explain the relationship between reaction rates and selectivity. wikipedia.org This principle posits that for an endothermic reaction step, the transition state will more closely resemble the products, while for an exothermic step, it will resemble the reactants. By analyzing the stability of the potential intermediates or products of a reaction involving 3-chloro-2-oxazolidinone, one can make more accurate predictions about its selectivity. For example, in the chlorination of an enolate, the selectivity for C- vs. O-chlorination can be rationalized by examining the transition states leading to each product.

Future research will continue to apply both experimental and computational tools to dissect these principles. This includes kinetic studies to measure reaction rates, mechanistic probes to identify intermediates, and high-level computational modeling to map out potential energy surfaces. A thorough understanding of these fundamentals will enable chemists to better control the outcomes of reactions involving this versatile reagent and to design new, highly selective transformations.

Q & A

Basic: What are the key synthetic methodologies for preparing 3-chloro-2-oxazolidinone derivatives?

Answer:

A common approach involves the use of chiral synthons like (S)-1-azido-3-chloropropan-2-yl chloroformate or (S)-phthalimido-3-chloropropan-2-yl chloroformate. These intermediates undergo a one-pot, two-step sequence:

Carbamate Formation : React the synthon with an appropriate amine to form a carbamate intermediate.

Cyclization : Intramolecular nucleophilic attack under basic conditions (e.g., triethylamine) to form the oxazolidinone ring .

Alternative methods avoid toxic reagents (e.g., phosgene) by using alkylhaloformates as carbonylation agents in solvent-free conditions with catalysts like CeO₂ nanoparticles .

Basic: What spectroscopic techniques are critical for confirming the structure of 3-chloro-2-oxazolidinone derivatives?

Answer:

- NMR : ¹H and ¹³C NMR are essential for verifying the oxazolidinone ring (e.g., carbonyl carbon at ~155 ppm) and chlorine substitution patterns.

- IR : A strong absorption band near 1750 cm⁻¹ confirms the carbonyl group.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas and fragmentation pathways.

Cross-referencing with X-ray crystallography data (if available) ensures stereochemical accuracy .

Advanced: How can researchers optimize enantiomeric purity in 3-chloro-2-oxazolidinone synthesis?

Answer:

- Chiral Synthons : Use enantiopure starting materials (e.g., (S)-configured chloroformates) to control stereochemistry during carbamate formation .

- Catalytic Asymmetric Synthesis : Explore transition-metal catalysts (e.g., Rh or Pd complexes) for enantioselective cyclization.

- HPLC Chiral Separation : Employ chiral stationary phases (e.g., amylose-based columns) to resolve racemic mixtures post-synthesis.

Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .

Advanced: How do structural modifications at the 3-chloro position influence biological activity?

Answer:

- Antibacterial Activity : The chloro group enhances lipophilicity, improving membrane penetration. Derivatives with morpholine or heterobicyclic substituents (replacing Linezolid’s morpholine) show enhanced Gram-positive coverage .

- Anticancer Potential : Substitution with aryl groups (e.g., 3-hydroxy-4-methylphenyl) increases interactions with kinase targets.

- Data Discrepancies : Contradictions in activity between studies may arise from assay conditions (e.g., pH, bacterial strains) or substituent electronic effects. Validate via dose-response assays and molecular docking .

Basic: What safety precautions are required when handling 3-chloro-2-oxazolidinone?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas.

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination.

- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .

Advanced: How can computational methods aid in designing 3-chloro-2-oxazolidinone derivatives with improved bioactivity?

Answer:

- Molecular Docking : Use software like MOE or AutoDock to predict binding affinities to targets (e.g., bacterial ribosomes or kinase ATP pockets).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with activity data to guide synthesis.

- MD Simulations : Analyze stability of ligand-target complexes over nanoseconds to prioritize derivatives for synthesis .

Advanced: How do researchers resolve contradictions in reported antimicrobial efficacy of 3-chloro-2-oxazolidinones?

Answer:

- Standardized Assays : Re-test compounds under CLSI guidelines using consistent bacterial strains (e.g., S. aureus ATCC 29213).

- SAR Analysis : Compare substituent effects across studies; e.g., electron-withdrawing groups may reduce activity against efflux-pump-positive strains.

- Resistance Profiling : Check for cross-resistance with Linezolid via gene sequencing (e.g., cfr or optrA mutations) .

Basic: What are the ecological implications of 3-chloro-2-oxazolidinone synthesis?

Answer:

- Toxicity : Current data suggest low aquatic toxicity, but persistence and bioaccumulation potential are underexplored.

- Green Chemistry : Replace halogenated solvents with ionic liquids or water. Optimize atom economy using one-pot reactions .

Advanced: What strategies enhance the stability of 3-chloro-2-oxazolidinone under physiological conditions?

Answer:

- Prodrug Design : Mask the labile oxazolidinone ring with ester or amide prodrugs that hydrolyze in vivo.

- Steric Shielding : Introduce bulky substituents adjacent to the chloro group to reduce nucleophilic attack.

- pH Optimization : Formulate with buffering agents to stabilize the compound in acidic environments (e.g., gastric fluid) .

Advanced: How can researchers validate the mechanism of action of 3-chloro-2-oxazolidinone derivatives?

Answer:

- Target Engagement Assays : Use radiolabeled derivatives (e.g., ³H or ¹⁴C) to quantify binding to bacterial 50S ribosomal subunits.

- Transcriptomic Profiling : RNA-seq of treated bacterial cells to identify downregulated virulence genes.

- Resistance Induction : Serial passage experiments to monitor mutation rates and confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.